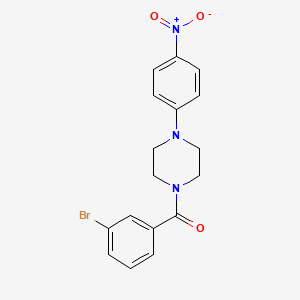![molecular formula C14H20FNO5 B5091669 N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5091669.png)
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate, also known as FPEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in neuroscience. FPEB is a selective agonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a critical role in regulating synaptic plasticity and neuronal excitability. In
Mecanismo De Acción
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate acts as a selective agonist for mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. Upon binding to mGluR5, N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate induces a conformational change that activates downstream signaling pathways, including the phospholipase C (PLC) and protein kinase C (PKC) pathways. These pathways lead to the activation of intracellular signaling cascades that ultimately result in changes in synaptic plasticity and neuronal excitability.
Biochemical and Physiological Effects:
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has been shown to enhance LTP in the hippocampus and prefrontal cortex, which are brain regions that are critical for learning and memory. N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has also been shown to increase the release of dopamine in the nucleus accumbens, a brain region that is involved in reward processing and drug addiction. Additionally, N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has been shown to have anxiolytic and antidepressant-like effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate is a selective agonist for mGluR5, which makes it a valuable tool for studying the role of this receptor in synaptic plasticity and neuronal excitability. However, N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has some limitations for lab experiments. For example, N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has a relatively short half-life in vivo, which can limit its effectiveness in some experiments. Additionally, N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate can have off-target effects on other receptors, which can complicate data interpretation.
Direcciones Futuras
There are several future directions for research on N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate. One area of interest is the development of more potent and selective mGluR5 agonists that can be used to study the role of this receptor in neuropsychiatric disorders. Another area of interest is the development of mGluR5 antagonists that can be used to treat disorders such as drug addiction and depression. Additionally, there is a need for more research on the long-term effects of N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate on synaptic plasticity and neuronal excitability.
Métodos De Síntesis
The synthesis of N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate involves a multistep process that begins with the reaction between 2-fluorophenol and 2-bromoethylamine hydrobromide to form 2-(2-fluorophenoxy)ethylamine. This intermediate is then reacted with butyraldehyde in the presence of sodium triacetoxyborohydride to yield N-[2-(2-fluorophenoxy)ethyl]-1-butanamine. The final step involves the formation of the oxalate salt of N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate through the reaction between N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate and oxalic acid.
Aplicaciones Científicas De Investigación
N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has been widely used in scientific research as a tool to study the role of mGluR5 in synaptic plasticity and neuronal excitability. N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has been shown to enhance long-term potentiation (LTP), a process that underlies learning and memory, in the hippocampus and prefrontal cortex. Additionally, N-[2-(2-fluorophenoxy)ethyl]-1-butanamine oxalate has been used to investigate the role of mGluR5 in drug addiction, depression, anxiety, and other neuropsychiatric disorders.
Propiedades
IUPAC Name |
N-[2-(2-fluorophenoxy)ethyl]butan-1-amine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO.C2H2O4/c1-2-3-8-14-9-10-15-12-7-5-4-6-11(12)13;3-1(4)2(5)6/h4-7,14H,2-3,8-10H2,1H3;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWURNMWUKMPBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOC1=CC=CC=C1F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2-fluorophenoxy)ethyl]butan-1-amine;oxalic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-(4-hydroxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091590.png)
![N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]](/img/structure/B5091596.png)
![methyl 3-({2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}amino)-3-oxopropanoate](/img/structure/B5091616.png)



![2-chloro-N-({[4-(3-nitrophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5091636.png)
![5-{3-chloro-5-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5091645.png)

![3-methyl-4-nitro-5-(2-{5-[3-(trifluoromethyl)phenyl]-2-furyl}vinyl)isoxazole](/img/structure/B5091664.png)
![1-[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5091667.png)
![N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B5091681.png)
![methyl [(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]acetate](/img/structure/B5091684.png)
